
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Dundee, UK. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Glutaminase Inhibition
Compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are investigated for their therapeutic potential in cancer treatment, as GLS plays a critical role in tumor growth and survival. Structure-activity relationship (SAR) studies of these analogs offer opportunities to improve drug-like properties and aqueous solubility, with some analogs showing similar potency to BPTES and better solubility, highlighting their potential in attenuating the growth of certain cancer cells both in vitro and in vivo (Shukla et al., 2012).
Antimicrobial Activity
Another application area is the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. Studies have been aimed at developing compounds for treating bacterial and fungal infections, showing promising results in vitro for various synthesized derivatives. This research underscores the versatile applications of compounds related to N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide in addressing microbial resistance and developing new antimicrobial therapies (Darwish et al., 2014).
Cyto-Genotoxicity Evaluation
Furthermore, the evaluation of cyto-genotoxic effects of related compounds on aquatic organisms has been conducted to understand environmental impacts. For instance, paracetamol (PCM), sharing the acetamide group, has been assessed for its sub-lethal effects on the freshwater bivalve Dreissena polymorpha using a battery of biomarkers. This research provides insights into the environmental safety and potential ecological risks of releasing pharmaceuticals and their analogs into water bodies, contributing to the development of safer drugs with minimal environmental footprints (Parolini et al., 2010).
Adamantyl Analogues for Analgesic Drugs
The synthesis and biological evaluation of adamantyl analogues of paracetamol, again leveraging the acetamide functionality, have shown important analgesic properties. The research into these analogues reveals their mechanism of action as selective TRPA1 channel antagonists, which may account for their analgesic effects without directly interacting with cannabinoid receptors or inhibiting COX enzymes. This approach illustrates the ongoing exploration of acetamide derivatives for developing potent analgesic drugs with specific targets (Fresno et al., 2014).
properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-19(13-23-16-6-2-1-3-7-16)21-18-12-11-15-10-9-14-5-4-8-17(18)20(14)15/h1-8,11-12H,9-10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPWPXZJTIPQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

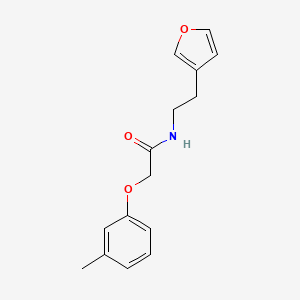

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2696444.png)


![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)
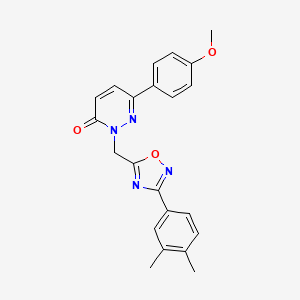
![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)
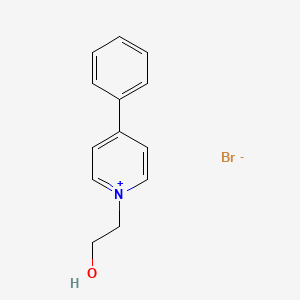
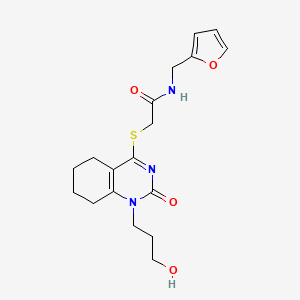
![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)
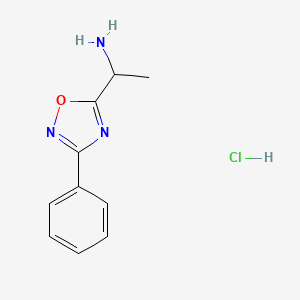
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)
![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)